14-Fluoro-6-thiaheptadecanoic acid

説明

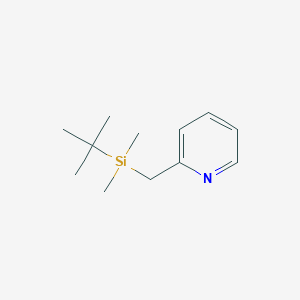

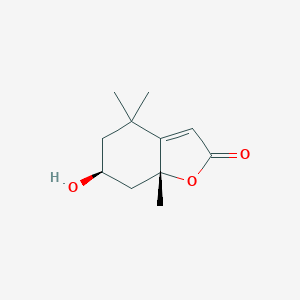

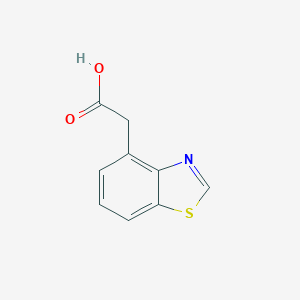

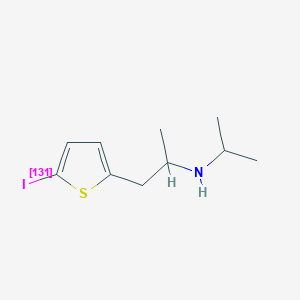

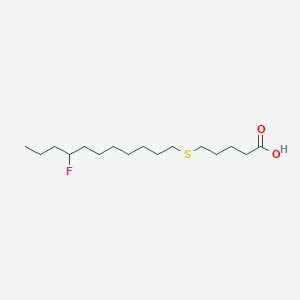

14-Fluoro-6-thiaheptadecanoic acid, also known as FTHA, belongs to the class of organic compounds known as halogenated fatty acids . These are fatty acids with a chain that carries a halogen atom . The molecular formula of this compound is C16H31FO2S . Its average mass is 306.479 Da and its monoisotopic mass is 306.202881 Da .

Synthesis Analysis

The synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA) has been achieved using a fully automated process on the Elixys Radiosynthesizer . This compound is a radiotracer used for imaging the fatty acid circulation by positron emission tomography . The radiochemical yield of [18F]FTHA could be increased by more than two times, reaching 13.01 ± 5.63% at the end of the synthesis .Molecular Structure Analysis

The molecular structure of 14-Fluoro-6-thiaheptadecanoic acid consists of a long-chain fatty acid with a fluorine atom and a sulfur atom incorporated into the chain . The exact position and orientation of these atoms in the molecule can influence its physical and chemical properties, as well as its interactions with other molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of 14-Fluoro-6-thiaheptadecanoic acid are influenced by its molecular structure. It has a molecular formula of C16H31FO2S . Its average mass is 306.479 Da and its monoisotopic mass is 306.202881 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Automated Production for PET Imaging

14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid is used as a tracer in fatty acid imaging by positron emission tomography (PET). To meet the high demand for this tracer, an automated synthesis device was developed, allowing for multistep nucleophilic 18 F-fluorination and a control system. This tracer is produced according to the good manufacturing practice guidelines set by the European Union. The process includes labeling, deprotection, HPLC separation, purification, and formulation for injection. This development enhances the efficiency and reliability of producing the tracer for PET imaging (Savisto et al., 2018).

Optimization and Stability under cGMP Conditions

The synthesis and stability of 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid were optimized and validated under current Good Manufacturing Practice (cGMP) conditions for clinical applications. This involved the use of different precursors and standard nucleophilic reactions for 18F-labeling. The study focused on minimizing the formation of side products and ensuring the stability of the compound for clinical use (Pandey et al., 2019).

Use in Myocardial PET Imaging

14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid is utilized in myocardial PET imaging. A study explored the optimization of production conditions and modifications to establish an automated synthesis module for routine production. This involved preparing the radiolabeled ester and hydrolyzing it to yield the final product, ensuring efficient and reliable synthesis for cardiac PET tracers (Jalilian et al., 2006).

Dietary Fatty Acid Metabolism in Humans

The tracer has been used to determine the effect of impaired glucose tolerance on cardiac dietary fatty acid metabolism in men and women. It was found that early cardiac fatty acid uptake is higher in men, driven by changes in postprandial triglyceride levels. The study concluded that cardiac dietary fatty acid uptake increases with impaired glucose tolerance in both sexes (Kunach et al., 2014).

Structure-Activity Relationship in FAO Probes

The compound was evaluated as part of a study to understand the effect of chain length, unsaturation, and thia substituent placement on myocardial uptake and retention. This research provides insights into the relationship between the structures of 18F-labeled thia fatty acid and their utility as fatty acid oxidation probes in various tissues (Pandey et al., 2012).

Biodistribution Study for Cardiac Imaging

A biodistribution study of the tracer in normal mice revealed rapid blood clearance, high myocardial uptake, and low uptake in non-target organs. This confirmed the suitability of 14(R, S)-[18F]fluoro-6-thia-heptadecanoic acid for experimental research in myocardial imaging (何玉林 et al., 2018).

Tracing FFA Uptake and Oxidation in Myocardium and Skeletal Muscle

14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid was used to study fatty acid metabolism in human heart and skeletal muscle. The research indicated that the rate of radioactivity accumulation in the myocardium reflects the beta-oxidation rate of free fatty acids, providing valuable insights into cardiac and skeletal muscle metabolism (Takala et al., 2002).

特性

IUPAC Name |

5-(8-fluoroundecylsulfanyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMTZBLNUCAEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930027 | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Fluoro-6-thiaheptadecanoic acid | |

CAS RN |

138225-06-6 | |

| Record name | 14-Fluoro-6-thiaheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。